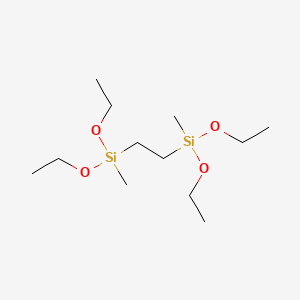

1,2-Bis(methyldiethoxysilyl)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1,2 Bis Methyldiethoxysilyl Ethane

Alkoxysilane Hydrolysis and Subsequent Silanol (B1196071) Formation

The initial and most critical step in the chemical transformation of 1,2-Bis(methyldiethoxysilyl)ethane (B106420) is the hydrolysis of its ethoxy groups (–OCH₂CH₃) attached to the silicon atoms. This reaction involves the cleavage of the silicon-oxygen bond of the alkoxy group by water, leading to the formation of silanol groups (–Si-OH) and the release of ethanol (B145695) as a byproduct.

This process typically continues until all four ethoxy groups are replaced by hydroxyl groups, yielding 1,2-Bis(methyldihydroxysilyl)ethane. The rate and extent of hydrolysis are highly dependent on several factors, including pH, the concentration of water, the solvent used, and the temperature. researchgate.net

Catalysis : The hydrolysis reaction can be catalyzed by either acids or bases. unm.edu Acid catalysis involves the protonation of the oxygen atom in the ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unm.edu Base catalysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The reaction rate is generally at its minimum around a neutral pH of 7. unm.edu

Solvent and Water Ratio : The choice of solvent and the water-to-silane molar ratio are crucial. Due to the low solubility of many alkoxysilanes in water, a co-solvent like ethanol or methanol (B129727) is often used to create a homogeneous reaction mixture. researchgate.net Studies on the similar compound 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE) have shown that water-rich solutions are necessary to achieve complete hydrolysis. researchgate.netresearchgate.net In water-rich environments at pH 4, it was observed that 85% of BTSE molecules were transformed into silanols within three days, with the percentage continuing to increase over a week. researchgate.net

Under controlled conditions, it is possible to favor hydrolysis while inhibiting the subsequent condensation, allowing for a stable solution of the intermediary silanol structures. researchgate.net The formation of silanol groups is a pivotal transformation, as these groups are the reactive sites for the subsequent condensation reactions. ontosight.ai

Inter- and Intramolecular Condensation Leading to Siloxane Bonds

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si–O–Si). This process can occur through two primary pathways:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water. –Si–OH + HO–Si– → –Si–O–Si– + H₂O

Alcohol-producing condensation : A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. –Si–OH + C₂H₅O–Si– → –Si–O–Si– + C₂H₅OH

These condensation reactions can proceed in two ways:

Intramolecularly : Condensation occurs between two silanol groups within the same molecule. For 1,2-Bis(methyldihydroxysilyl)ethane, this could lead to the formation of a cyclic siloxane structure.

Intermolecularly : Condensation occurs between silanol groups on different molecules. This is the primary pathway for polymer growth, leading to the formation of linear chains, branched structures, and eventually a cross-linked three-dimensional network. ontosight.ai

The competition between hydrolysis and condensation, as well as between intramolecular and intermolecular condensation, dictates the final structure of the material. researchgate.net For instance, reaction conditions that favor intermolecular condensation lead to the development of larger polymer networks, which is fundamental to the formation of gels and solid materials. researchgate.net The growth of these siloxane chains can be observed through analytical techniques that detect the increase in intensity of absorption peaks corresponding to Si-O-Si bonds. researchgate.net

Copolymerization Studies with Other Silicon Alkoxide Monomers

This compound can be co-polymerized with other silicon alkoxide monomers to create hybrid materials with tailored properties. By introducing other precursors into the sol-gel process, the final network's characteristics, such as pore size, mechanical strength, and surface chemistry, can be precisely controlled.

A common strategy involves the co-hydrolysis and co-condensation of the bridged silane (B1218182) with tetra-functional silanes like tetraethoxysilane (TEOS) or tri-functional silanes like methyltrimethoxysilane (B3422404) (MTMS). The bridged silane introduces flexibility and hydrophobicity due to the ethylene (B1197577) bridge and methyl groups, while the other monomers can increase the cross-linking density and rigidity of the network.

A notable application is in the synthesis of aerogels. Research has demonstrated that this compound is an effective precursor for creating ethylene-bridged polymethylsiloxane (EBPMS) aerogels. These materials exhibit improved mechanical properties and hydrophobicity compared to aerogels derived from other precursors like polymethylsilsesquioxane (PMSQ). The presence of the pendant methyl groups on the silicon atoms in this compound contributes significantly to the high hydrophobicity of the resulting aerogel.

Table 1: Comparison of Aerogel Properties Derived from this compound (BMDEE) and Polymethylsilsesquioxane (PMSQ)

| Property | EBPMS Aerogels (from BMDEE) | PMSQ Aerogels |

|---|---|---|

| Hydrophobicity | High due to methyl groups | Requires post-synthesis treatment |

| Transmittance at 550 nm | 90% | 70% |

| Bulk Density (g/cm³) | 0.12 | 0.18 |

| Flexural Strength (MPa) | 5.0 | 3.5 |

This table is based on data reported in a study by Shimizu et al. (2020), as cited in a secondary source.

Similarly, copolymerization studies on the closely related 1,2-bis(triethoxysilyl)ethane (BTESE) have been conducted with precursors like 1,2-bis(triethoxysilyl)methane (BTESM) to adjust the microstructure and improve the gas permselectivity of derived membranes. researchgate.net This highlights the principle that copolymerization is a versatile tool for fine-tuning the properties of materials derived from bridged alkoxysilanes.

Investigations into Specific Reaction Types Involving the Bridging Ethylene Moiety

The ethylene bridge (–CH₂CH₂–) in this compound is a saturated hydrocarbon chain and is generally chemically stable. Under the typical conditions used for hydrolysis and condensation (sol-gel processing), the ethylene moiety does not react. The primary focus of the reactivity of this molecule is centered on the transformations of the alkoxysilyl functional groups.

The C-C and C-H bonds of the ethylene bridge are strong and non-polar, making them resistant to attack by the water, acids, or bases present during sol-gel reactions. The main role of the ethylene bridge is structural; it connects the two silicon atoms, imparting a specific distance and degree of flexibility to the resulting polymer network. This inherent stability is a key feature, ensuring that the bridge remains intact and provides a consistent, flexible linkage in the final material.

While extensive research exists on the hydrolysis and condensation at the silicon centers, specific studies detailing reactions that target the functionalization or cleavage of the bridging ethylene moiety in this compound are not widely reported in the literature. The chemical inertness of this bridge is a defining characteristic, making the compound a reliable precursor for creating stable, bridged polysiloxane materials.

Applications in Advanced Material Synthesis and Engineering

Precursor in Ethylene-Bridged Polysiloxane Materials

The ethylene (B1197577) bridge within the 1,2-Bis(methyldiethoxysilyl)ethane (B106420) molecule is fundamental to the creation of ethylene-bridged polysiloxane materials with enhanced properties. This structural feature allows for the formation of robust and flexible polymer networks.

Synthesis and Structural Characterization of Ethylene-Bridged Polymethylsiloxane (EBPMS) Networks

Ethylene-bridged polymethylsiloxane (EBPMS) networks are synthesized through the sol-gel reaction of this compound. nih.gov This process typically involves hydrolysis and polycondensation reactions. The resulting EBPMS network possesses a distinct structure where each silicon atom is bonded to one methyl group, two bridging oxygen atoms, and one bridging ethylene group. nih.govresearchgate.net This configuration, chemically represented as O2/2(CH3)Si-CH2CH2-Si(CH3)O2/2, creates a network analogous to polymethylsilsesquioxane (PMSQ), but with the addition of the flexible ethylene linkage. nih.govresearchgate.net

Structural characterization of EBPMS networks reveals a framework composed of fine colloidal skeletons. nih.govresearchgate.net This nanostructure is a key factor in the high visible-light transparency and flexible deformation behavior observed in materials derived from this network. nih.govresearchgate.net The presence of the ethylene bridge distinguishes EBPMS from other polysiloxanes, contributing to its improved mechanical resilience. nih.govresearchgate.net

Control of Network Architecture and Crosslinking Density

The architecture and crosslinking density of ethylene-bridged polysiloxane networks can be precisely controlled by manipulating the synthesis conditions. The molar ratio of reactants, the type of catalyst, and the reaction temperature and time are all critical parameters that influence the final properties of the material. nih.govmdpi.com

The degree of crosslinking is a crucial factor that dictates the mechanical and optical properties of the resulting polysiloxane network. researchgate.net By adjusting the concentration of the crosslinking agent, researchers can tune the properties of the material. For instance, in related polysiloxane systems, increasing the concentration of the crosslinking agent has been shown to affect gas permeability. mdpi.com The choice of the crosslinking agent itself, including its length and chemical nature, can also significantly alter the structure and transport properties of the polymer material. mdpi.com This principle of controlling network architecture through careful selection of precursors and reaction conditions is directly applicable to EBPMS systems derived from this compound.

Role in Aerogel and Xerogel Fabrication

This compound is a valuable precursor in the fabrication of aerogels and xerogels, which are highly porous materials with exceptionally low densities and high surface areas. nih.govnih.gov The unique properties of BMDEE contribute to the creation of transparent and flexible porous materials.

Sol-Gel Processing for Transparent and Flexible Porous Materials

The sol-gel process is a widely used method for producing aerogels and xerogels from precursors like this compound. nih.gov This process involves the transition of a solution (sol) into a solid network (gel). For BMDEE, a two-step process employing a strong acid followed by a strong base catalyst, in the presence of a liquid surfactant, has been successfully used to obtain transparent, monolithic aerogels. nih.gov

The resulting aerogels, composed of ethylene-bridged polymethylsiloxane, exhibit remarkable properties. They are characterized by nanosized colloidal skeletons, which contribute to their high visible-light transparency. nih.govresearchgate.net Furthermore, these aerogels demonstrate flexible deformation when compressed, a significant advantage over traditional, more brittle silica (B1680970) aerogels. nih.govnih.gov This enhanced flexibility is attributed to the ethylene-bridging units within the polysiloxane network. nih.govresearchgate.net

The synthesis of these materials can be performed to create not only aerogels (which are supercritically dried) but also xerogels. Xerogels are dried under ambient pressure, and due to the inherent strength and resilience of the EBPMS network, highly transparent and low-density xerogels can be produced from BMDEE. nih.gov

Optimization of Synthesis Conditions for Aerogel Properties

The final properties of aerogels derived from this compound are highly dependent on the synthesis conditions, which can be optimized to achieve desired characteristics. nih.govnih.gov Key parameters that can be adjusted include the precursor concentration, the type and concentration of the catalyst, the solvent, and the gelation temperature and time. nih.govfrontiersin.org

For instance, careful tuning of the synthesis conditions for EBPMS aerogels can yield materials with low densities (e.g., 0.19 g cm⁻³) and high transparency (e.g., 76% at 550 nm for a 10 mm thick sample). nih.govresearchgate.net The choice of solvent is also critical, as it must be able to dissolve the precursor to form a homogeneous gel and its polarity can affect the reaction rates. frontiersin.org While gelation temperature can impact the speed of gel formation, its effect on the final pore properties of the aerogel may be less significant compared to other factors. nih.gov The aging process of the gel, where the gel is allowed to rest in its pore liquid, can also be manipulated to strengthen the network and influence the final aerogel properties. nih.gov

Table 1: Influence of Synthesis Parameters on Aerogel Properties

| Parameter | Effect on Aerogel Properties |

| Precursor Concentration | Influences the density and porosity of the final aerogel. Higher concentrations generally lead to denser materials. nih.gov |

| Catalyst Type and Concentration | Affects the rates of hydrolysis and condensation reactions, thereby influencing gelation time and network structure. nih.gov |

| Solvent Type | The polarity and viscosity of the solvent can impact reaction rates and the homogeneity of the resulting gel. frontiersin.org |

| Gelation Temperature | Primarily affects the kinetics of gelation, with higher temperatures leading to faster gel formation. nih.gov |

| Aging Conditions | Can lead to strengthening of the gel network through mechanisms like neck growth between particles, which in turn affects the mechanical properties of the aerogel. nih.gov |

Comparative Studies with Alternative Organosilane Precursors in Aerogel Research

The properties of aerogels derived from this compound (BMDEE) have been compared to those made from other organosilane precursors, highlighting the advantages of the ethylene-bridged structure.

A notable comparison is with aerogels made from polymethylsilsesquioxane (PMSQ). EBPMS aerogels, derived from BMDEE, exhibit significantly higher bending strength and strain at break compared to PMSQ aerogels. nih.govresearchgate.net This improved flexibility is directly attributed to the presence of the ethylene-bridging units in the EBPMS network. nih.govresearchgate.net

Other bridged polysiloxane precursors have also been investigated in aerogel synthesis. For example, hexylene-bridged polysiloxane aerogels have been shown to have improved mechanical properties. researchgate.net Research has also explored the use of precursors like methyltrimethoxysilane (B3422404) and vinyltrimethoxysilane (B1682223) to enhance the physical and mechanical properties of aerogels. researchgate.net However, the combination of transparency and flexibility offered by EBPMS aerogels makes this compound a particularly promising precursor in this field.

Table 2: Comparison of Properties of Aerogels from Different Precursors

| Precursor | Resulting Aerogel Network | Key Properties |

| This compound (BMDEE) | Ethylene-Bridged Polymethylsiloxane (EBPMS) | High transparency, excellent bending flexibility. nih.govresearchgate.net |

| Methyltrimethoxysilane (MTMS) | Polymethylsilsesquioxane (PMSQ) | Transparent, but more brittle than EBPMS aerogels. nih.govresearchgate.net |

| 1,6-Bis(trimethoxysilyl)hexane | Hexylene-Bridged Polysiloxane | Improved bending ability compared to PMSQ, but can be opaque. jkcs.or.kr |

| Bis[3-(triethoxysilyl)propyl] disulfide | Disulfide-Bridged Polysiloxane | Flexible but often opaque. jkcs.or.kr |

Utilization in Coating Technologies and Surface Engineering

The application of this compound extends significantly into the realm of coating technologies and surface engineering. Its unique chemical properties allow for the modification of material surfaces, enhancing their performance and durability in various applications.

Development of Hydrophobic Surface Coatings

This compound is utilized in the formulation of hydrophobic coatings. smolecule.com Its effectiveness stems from the ability to form silicate (B1173343) networks that repel water. smolecule.com The presence of non-polar organic substitutions, such as the methyl groups in this compound, is key to inducing surface hydrophobicity. gelest.com These coatings work by eliminating or reducing hydrogen bonding and protecting polar surfaces from interaction with water by creating a non-polar interphase. gelest.com While highly effective at repelling liquid water, these silane-derived coatings maintain a high degree of permeability to water vapor, which allows the coating to "breathe." gelest.com This characteristic helps to prevent the deterioration of the coating interface that can be caused by trapped water. gelest.com

Recent research has highlighted the use of this compound as a precursor for creating ethylene-bridged polymethylsiloxane (EBPMS) aerogels. These aerogels are noted for their high hydrophobicity due to the pendant methyl groups, a feature that often requires post-synthesis treatment in other types of aerogels.

Table 1: Comparative Properties of Aerogels

| Property | EBPMS Aerogels (from this compound) | Polymethylsilsesquioxane (PMSQ) Aerogels |

| Hydrophobicity | High due to methyl groups | Requires post-synthesis treatment |

| Transmittance at 550 nm | 90% | 70% |

| Bulk Density (g/cm³) | 0.12 | 0.18 |

| Flexural Strength (MPa) | 5.0 | 3.5 |

| This table presents a comparison of properties between EBPMS aerogels synthesized from this compound and traditional PMSQ aerogels, based on reported findings. |

Function as Silane (B1218182) Coupling Agents for Enhanced Interfacial Adhesion

A primary application of this compound is in surface modification, where it functions as a silane coupling agent. smolecule.com Silane coupling agents are crucial for creating durable bonds between organic and inorganic materials. gelest.comsinosil.com The general mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture, which forms reactive silanol (B1196071) (Si-OH) groups. smolecule.com These silanol groups can then form strong, covalent siloxane bonds with inorganic substrates like glass, silica, alumina, and other metal oxides. smolecule.comgelest.com

Simultaneously, the organic part of the molecule, in this case, the ethylene bridge and methyl groups, can interact with an organic polymer matrix. This dual reactivity allows the compound to act as a chemical bridge, significantly improving the adhesion between organic polymers and inorganic fillers within composite materials. smolecule.comsinosil.com This enhancement of interfacial adhesion leads to improved mechanical strength and performance of the final composite material, particularly under wet or dry conditions. sinosil.com

As a dipodal silane, it offers enhanced hydrolytic stability compared to conventional monofunctional silanes, which contributes to a longer product shelf life and more durable substrate bonding. gelest.com

Application in Microelectronic Materials Research

In the field of microelectronics, materials with specific dielectric and barrier properties are essential. While direct applications of this compound are a subject of ongoing research, related bis-silane compounds are recognized for their utility in this area. For instance, dipodal silanes, a category to which this compound belongs, are used in the manufacturing of multilayer printed circuit boards. gelest.com The stable, cross-linked networks formed by such silanes can contribute to the development of thin films with desirable insulating properties. The ability to form robust films is critical for creating gate dielectrics and other insulating layers in integrated circuits. sigmaaldrich.com

Contributions to Hybrid Organic-Inorganic Materials Science

The synthesis of hybrid organic-inorganic materials is a rapidly advancing field, and this compound serves as a valuable building block in this area. Its structure allows for the creation of materials that combine the properties of both organic and inorganic components at the molecular level.

Fabrication of Periodic Mesoporous Organosilicas

This compound is commonly employed in the synthesis of a class of hybrid materials known as Periodic Mesoporous Organosilicas (PMOs). PMOs are characterized by their ordered porous structure, high surface area, and the presence of organic functional groups within the silica framework. The ethylene bridge of the this compound molecule becomes an integral part of the pore walls, imparting organic characteristics to the otherwise inorganic silica structure.

The fabrication process typically involves a sol-gel reaction in the presence of a structure-directing agent (surfactant). The hydrolysis and co-condensation of this compound lead to the formation of a hybrid network that self-assembles around the surfactant micelles. Subsequent removal of the surfactant template results in a mesoporous material with a regular arrangement of pores. These PMOs have potential applications in catalysis, separation, and adsorption, including for CO₂ capture.

Use as a Precursor in Chemical Vapor Deposition (CVD) for Thin Film Formation

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically thin films. sigmaaldrich.comsigmaaldrich.com The process involves the decomposition of a volatile precursor on a heated substrate. sigmaaldrich.com Organosilicon compounds are frequently used as precursors in CVD to deposit silicon-containing films, such as silicon oxide or silicon carbonitride. researchgate.netmdpi.com

This compound, with its volatility and reactive silyl (B83357) groups, is a suitable candidate as a precursor for CVD. gelest.com Upon introduction into a CVD reactor, the molecule can be thermally decomposed to deposit a thin film of ethylene-bridged silicon oxide or a related material. The composition and properties of the resulting film can be controlled by adjusting process parameters such as temperature, pressure, and the presence of reactive gases like oxygen. sigmaaldrich.com These films can be engineered for various applications, including protective coatings and dielectric layers in electronic devices.

Integration of this compound into Composite Material Systems for Enhanced Performance

The fundamental mechanism behind the efficacy of this compound in composite systems lies in its ability to form a chemical bridge between two otherwise dissimilar materials. The ethoxy groups attached to the silicon atoms are hydrolyzable, meaning they can react with water to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers such as glass fibers or silica particles, forming robust covalent siloxane (Si-O-filler) bonds. Simultaneously, the organic ethane (B1197151) bridge and methyl groups can physically entangle or, in some cases, co-react with the polymer matrix. This dual reactivity is paramount to improving interfacial adhesion, which is critical for the effective transfer of stress from the polymer matrix to the reinforcing filler.

A significant advantage of using bis-silane compounds like this compound is the enhanced hydrolytic stability they impart to the composite material. dhu.edu.cn The presence of two silicon atoms allows for the formation of a more extensive and cross-linked siloxane network at the interface. dhu.edu.cn This dense network acts as a more effective barrier against moisture ingress, which is a primary cause of degradation in composite materials, particularly in humid or aqueous environments. By preventing water from reaching the interface, this compound helps to maintain the integrity of the bond between the filler and the matrix, thus preserving the mechanical strength of the composite over time.

Research into the application of similar bis-silanes, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), in dental composites has provided valuable insights that are, by analogy, relevant to understanding the potential of this compound. Studies have shown that the inclusion of BTESE as a cross-linking agent in dental resin composites can significantly enhance their mechanical properties. For instance, the optimization of the concentration of such cross-linking silanes has been shown to substantially increase the shear bond strength of resin-composite cements to silica-coated titanium. This suggests that this compound could similarly improve the durability and performance of dental restorative materials.

While specific, detailed research findings and comprehensive data tables for composites formulated exclusively with this compound are not extensively available in the public domain, the well-established principles of silane coupling technology and the data from closely related bis-silanes strongly support its role in enhancing composite performance. The following table provides an illustrative example, based on data for a related bis-silane, of how the concentration of a cross-linking silane can affect the mechanical properties of a composite material.

Table 1: Illustrative Effect of Cross-linking Silane Concentration on Shear Bond Strength of a Resin-Composite Cement

| Silane System Composition | Mean Shear Bond Strength (MPa) - Dry Storage (24h) | Mean Shear Bond Strength (MPa) - Thermocycled (6000 cycles) |

| 1.0 vol% 3-Acryloyloxypropyltrimethoxysilane + 0.1 vol% 1,2-bis-(triethoxysilyl)ethane | 7.9 (SD 2.0) | - |

| 1.0 vol% 3-Acryloyloxypropyltrimethoxysilane + 0.3 vol% 1,2-bis-(triethoxysilyl)ethane | 14.3 (SD 4.1) | 15.9 (SD 3.4) |

| Pre-activated Control Silane | 7.3 (SD 2.2) | - |

| Data adapted from a study on a related bis-silane, 1,2-bis-(triethoxysilyl)ethane. |

This table demonstrates the significant improvement in bond strength that can be achieved by optimizing the concentration of the bis-silane cross-linker. It is reasonable to infer that this compound would exhibit a similar concentration-dependent effect on the mechanical properties of the composites into which it is integrated. Further research is needed to generate specific data sets for this promising compound across various composite systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Analysis of Polymeric and Network Structures

Spectroscopic techniques are indispensable for investigating the transformation of 1,2-Bis(methyldiethoxysilyl)ethane (B106420) monomers into complex polymeric or network structures through hydrolysis and condensation reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for analyzing the structure of organosilicon compounds and the polymers they form. While ¹H and ¹³C NMR provide information about the organic moieties, ²⁹Si NMR is uniquely suited to probe the local chemical environment of the silicon atoms, offering detailed insights into the connectivity and degree of condensation within siloxane networks. researchgate.netrsc.orgrsc.org

In the context of polymers derived from this compound, ²⁹Si NMR is used to track the progress of the condensation reaction. The chemical shifts in ²⁹Si NMR are highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom. A specific notation is used to classify the silicon environments in difunctional silanes like this compound, which contains two silicon atoms bridged by an ethylene (B1197577) group. This is an extension of the conventional Dⁿ notation (for difunctional units) and Tⁿ notation (for trifunctional units), where 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom. researchgate.net

For a precursor like this compound, the initial monomer can be designated as D⁰. As hydrolysis and condensation proceed, various species are formed:

D¹ species: A silicon atom bonded to one other silicon atom through an oxygen bridge.

D² species: A silicon atom bonded to two other silicon atoms through oxygen bridges, representing a more fully condensed state within the polymer chain or network. researchgate.net

By analyzing the relative integrals of the peaks corresponding to D⁰, D¹, and D² species, researchers can quantify the degree of condensation and understand how reaction conditions, such as time and pH, influence the final polymer structure. researchgate.netresearchgate.net For instance, studies on the hydrolysis of the analogous compound bis-1,2-(triethoxysilyl)ethane (BTESE) show that in water-rich solutions, 85% of the silane (B1218182) molecules can be converted to silanols within three days, a process readily monitored by NMR. researchgate.net

Table 1: Representative ²⁹Si NMR Chemical Shift Assignments for Siloxane Structures This table illustrates typical chemical shift ranges for silicon environments relevant to the polymerization of bridged alkoxysilanes. Actual values can vary based on solvent, concentration, and specific molecular structure.

| Silicon Species Notation | Description | Typical Chemical Shift Range (ppm) |

| D⁰ | Monomeric difunctional unit | -5 to -15 |

| D¹ | Difunctional unit with one siloxane bond | -15 to -25 |

| D² | Difunctional unit with two siloxane bonds (linear chain or ring) | -25 to -35 |

Data sourced from principles discussed in related siloxane NMR studies. researchgate.netrsc.org

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and confirm structural features of both the this compound monomer and the resulting polysiloxane materials. These methods are particularly useful for monitoring the disappearance of reactants and the appearance of products during the sol-gel process.

Key vibrational modes observed in the IR and Raman spectra include:

Si-O-C (alkoxy group): The presence of ethoxy groups on the monomer is confirmed by characteristic C-O and Si-O stretching vibrations. The disappearance of these peaks during hydrolysis is a clear indicator of the reaction's progress.

Si-O-Si (siloxane): The formation of the siloxane backbone of the polymer is identified by a strong, broad absorption band in the IR spectrum, typically around 1000-1130 cm⁻¹. This band is a hallmark of polysiloxane network formation.

-CH₂-CH₂- (ethylene bridge): The integrity of the organic bridging group is confirmed by the presence of C-H stretching and bending vibrations. In studies of analogous ethylene-bridged organosilicate films, CHₓ groups are observed in the 3000–2800 cm⁻¹ range. nih.gov

Si-CH₃: The methyl groups attached to the silicon atoms give rise to a characteristic absorption peak around 1275 cm⁻¹. nih.gov

Si-OH (silanol): Intermediate silanol (B1196071) groups, formed during hydrolysis, can be detected by a broad absorption band in the 3200-3700 cm⁻¹ region. nih.gov

By comparing the spectra of the precursor with the final material, researchers can verify that the ethylene bridge remains intact during polymerization, a crucial aspect for the material's desired properties. nih.govrsc.org

Table 2: Characteristic Infrared Absorption Bands for this compound and Derived Polymers This table is based on data for analogous organosilicate materials. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3700–3200 | O-H stretch | Si-OH | Indicates presence of intermediate silanol groups or adsorbed water. |

| 3000–2800 | C-H stretch | -CH₂-CH₂-, -CH₃ | Confirms presence of organic ethylene bridge and methyl groups. |

| ~1275 | Si-C symmetric deformation | Si-CH₃ | Characteristic peak confirming the methyl-silicon bond. |

| 1130–1000 | Si-O-Si asymmetric stretch | Siloxane | Confirms formation of the polysiloxane network backbone. |

Thermal Analysis Methods for Material Stability Assessment

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of materials derived from this compound. TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This analysis reveals the temperatures at which the material begins to decompose.

For hybrid organic-inorganic materials, TGA can distinguish between the loss of residual solvents, the decomposition of the organic components (the ethylene bridge and methyl groups), and the stability of the remaining silica-like structure. Research on materials made from the similar precursor bis(triethoxysilyl)ethane (BTESE) shows that the organic ethane (B1197151) linking groups typically begin to decompose at temperatures above 300 °C. rsc.org

However, studies have also demonstrated that the thermal stability can be significantly enhanced by firing the materials at much higher temperatures (e.g., 550–700 °C) under an inert atmosphere like nitrogen. This high-temperature treatment can lead to materials with improved thermal stability and resistance to oxidation, which is critical for applications in high-temperature environments. rsc.org The residual mass at the end of the TGA run provides information about the material's ceramic yield.

Table 3: Summary of Thermal Stability Findings for Analogous BTESE-Derived Membranes This data illustrates how processing temperature impacts the stability and performance of materials structurally similar to those derived from this compound. rsc.org

| Firing Temperature | Atmosphere | Key Finding |

| 300 °C | Not specified | Standard processing temperature; organic groups are retained. |

| 550 °C | N₂ then Air | High selectivity and stability retained after subsequent heat treatment in air. |

| 700 °C | N₂ | Enhanced thermal stability; organic groups partially carbonized, not fully decomposed. |

Elemental Compositional Analysis for Purity and Stoichiometry Verification

Elemental analysis is used to verify the purity of the this compound monomer and to confirm the stoichiometry of the final polymeric materials. Techniques like Electro-Probe Microanalysis (EPMA) can be employed to determine the elemental composition, such as the carbon-to-silicon (C/Si) ratio. rsc.org

For hybrid materials derived from this compound, verifying the C/Si ratio is crucial. It confirms the successful incorporation and retention of the organic ethylene bridge within the final polysiloxane network, especially after thermal treatments. A higher-than-expected C/Si ratio after high-temperature firing under nitrogen suggests that the organic groups have undergone carbonization rather than complete decomposition, contributing to the material's enhanced thermal stability. rsc.org This analysis provides quantitative evidence that the desired hybrid organic-inorganic structure has been achieved and maintained.

Theoretical and Computational Investigations of 1,2 Bis Methyldiethoxysilyl Ethane Systems

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental reaction mechanisms of organosilanes like 1,2-bis(methyldiethoxysilyl)ethane (B106420). The key reactions governing the transformation of this monomer into a polysilsesquioxane network are hydrolysis and condensation. unm.edubohrium.com

Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OEt) to form silanol (B1196071) groups (-OH). This reaction is typically catalyzed by either an acid or a base. unm.edu

Acid-catalyzed mechanism: Under acidic conditions, a proton (H⁺) attacks an oxygen atom of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu

Base-catalyzed mechanism: In the presence of a base, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, leading to the displacement of an ethoxy group. unm.edu

Quantum chemical calculations can determine the activation energies for these pathways, providing insights into the reaction kinetics. For instance, studies on similar alkoxysilanes show that the hydrolysis rate is influenced by the nature of the alkyl and alkoxy groups attached to the silicon atom. unm.edu The substitution of an alkyl group for an alkoxy group can increase the electron-donating effect, which in turn affects the stability of the transition states. unm.edu

Condensation: Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. unm.edu

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. unm.edu

DFT calculations can model the transition states and reaction energies for these condensation steps. The relative rates of hydrolysis and condensation, which are highly dependent on factors like pH, water concentration, and solvent, dictate the structure of the resulting polymer. researchgate.net For bifunctional monomers like this compound, the intramolecular versus intermolecular condensation pathways are of particular interest as they determine the extent of cyclization versus linear chain growth.

A representative table of calculated activation energies for the hydrolysis of a generic trialkoxysilane under acidic and basic conditions is shown below. These values are illustrative and would be specific to the chosen computational method and model system.

| Reaction Step | Catalyst | Typical Calculated Activation Energy (kJ/mol) |

| First Hydrolysis | Acid | 50 - 70 |

| First Hydrolysis | Base | 60 - 80 |

| Second Hydrolysis | Acid | 45 - 65 |

| Second Hydrolysis | Base | 55 - 75 |

| Third Hydrolysis | Acid | 40 - 60 |

| Third Hydrolysis | Base | 50 - 70 |

| This table presents hypothetical data based on general findings in the literature for illustrative purposes. |

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. For this compound, MD simulations can provide a detailed picture of the polymerization process and the formation of the three-dimensional network structure. mdpi.com

The first step in conducting an MD simulation is the development of an accurate force field. Force fields are a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. For organosilane systems, force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and CVFF (Consistent Valence Force Field) have been used with success. mdpi.comacs.org These force fields include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Once a suitable force field is chosen, a simulation box is constructed containing the this compound monomers and any other relevant molecules, such as water and a catalyst. The system is then typically simulated in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble. mdpi.com

To simulate the polymerization process, reactive MD simulations can be employed. In this approach, the simulation protocol allows for the formation and breaking of chemical bonds based on certain criteria, such as the distance between reactive atoms and the fulfillment of energetic requirements derived from quantum mechanical calculations. mdpi.com This allows for the observation of the hydrolysis of ethoxy groups and the subsequent condensation reactions that lead to the growth of oligomers and eventually a cross-linked polymer network.

Through MD simulations, various properties of the evolving system can be monitored, including:

Degree of condensation: The percentage of silanol groups that have reacted to form siloxane bonds.

Mean squared displacement (MSD): This provides information about the mobility of different species in the system and can be used to calculate diffusion coefficients. mdpi.com

Radial distribution functions (RDFs): RDFs describe the local structure and organization of molecules. For example, the Si-Si RDF can reveal the average distance between silicon atoms in the polymer network.

The following table shows a hypothetical evolution of the degree of condensation and system density during an MD simulation of the polymerization of a bis-silyl monomer.

| Simulation Time (ps) | Degree of Condensation (%) | System Density (g/cm³) |

| 0 | 0 | 0.95 |

| 500 | 25 | 1.02 |

| 1000 | 55 | 1.10 |

| 1500 | 78 | 1.18 |

| 2000 | 92 | 1.25 |

| This table presents hypothetical data based on general findings in the literature for illustrative purposes. |

Computational Modeling of Structure-Property Relationships in Derived Materials

The macroscopic properties of the material derived from this compound are intrinsically linked to the molecular-level structure of the resulting polysilsesquioxane network. Computational modeling plays a crucial role in establishing these structure-property relationships. researchgate.net

The structure of the final material, including the distribution of linear chains, cyclic structures, and cross-links, is a direct consequence of the reaction conditions during polymerization. rsc.org For example, slow hydrolysis and condensation rates tend to favor the formation of more ordered, ladder-like structures, while rapid, uncontrolled reactions can lead to more random, highly branched networks. researchgate.net

Computational models can be used to predict a wide range of properties for these materials:

Mechanical Properties: By applying virtual tensile or shear stress to a simulated block of the polymer, one can calculate mechanical properties such as Young's modulus, shear modulus, and tensile strength. researchgate.netresearchgate.net These simulations can reveal how factors like cross-link density and the length of the ethane (B1197151) bridge affect the material's stiffness and strength. researchgate.net

Thermal Properties: MD simulations can be used to predict the glass transition temperature (Tg) by monitoring the change in density or specific volume as a function of temperature. researchgate.net The thermal stability of the material can also be investigated by simulating its behavior at high temperatures.

Dielectric Properties: The dielectric constant of the material, a crucial parameter for its use in microelectronics, can be calculated from the fluctuations of the total dipole moment of the simulation box. The incorporation of the nonpolar ethane bridge is expected to result in a lower dielectric constant compared to purely inorganic silica (B1680970).

Optical Properties: Quantum mechanical calculations on representative oligomers and network fragments can predict optical properties such as the refractive index and transparency. aip.org

The table below illustrates a hypothetical relationship between the degree of cross-linking in a bridged polysilsesquioxane and its predicted mechanical and thermal properties.

| Degree of Cross-linking (%) | Predicted Young's Modulus (GPa) | Predicted Glass Transition Temperature (°C) |

| 40 | 1.5 | 120 |

| 60 | 2.8 | 180 |

| 80 | 4.5 | 250 |

| 95 | 6.2 | 310 |

| This table presents hypothetical data based on general findings in the literature for illustrative purposes. |

Future Research Directions and Emerging Applications

Innovations in Synthetic Pathways and Process Control

The production of organosilanes, including 1,2-Bis(methyldiethoxysilyl)ethane (B106420), is undergoing a transformation aimed at enhancing efficiency, sustainability, and product purity. dakenchem.com Current research is exploring novel catalytic systems and process control strategies to optimize synthesis.

Key areas of innovation include:

Advanced Catalysis: Researchers are moving beyond traditional methods to develop more precise catalysts, such as platinum-based systems, for processes like hydrosilylation, which is crucial for creating the silicon-carbon bonds central to the molecule's structure. dakenchem.com The goal is to maximize reaction efficiency and minimize the formation of byproducts. dakenchem.com

Process Intensification: There is a significant push towards developing scalable and cost-effective manufacturing processes. This includes the use of modular systems and purification loops that recycle key intermediates like silicon tetrachloride, which is vital for sustainable and economical production. kochmodular.com

Real-Time Monitoring: To ensure manufacturing consistency, advanced process controls are being implemented. dakenchem.com Techniques such as incorporating redistribution reactors into recycle loops for intermediates like trichlorosilane (B8805176) (TCS) and dichlorosilane (B8785471) (DCS) are being used to improve the efficiency of silane (B1218182) production. google.com This allows for precise control over temperature and pressure, which is critical for optimizing reaction pathways. dakenchem.com

Green Chemistry Approaches: In response to environmental concerns, the industry is shifting towards more sustainable practices. This includes developing biodegradable organosilane compounds and using closed-loop systems to minimize the release of volatile organic compounds (VOCs) and recycle byproducts. dakenchem.com

The following table summarizes key areas of innovation in the synthesis and production of organosilanes like this compound.

| Innovation Area | Objective | Key Methodologies | Anticipated Impact |

|---|---|---|---|

| Advanced Catalysis | Increase reaction efficiency and selectivity. | Development of highly specific catalysts (e.g., platinum-based) for hydrosilylation. dakenchem.com | Higher product yields, reduced byproducts, lower purification costs. |

| Process Control & Monitoring | Optimize reaction conditions and ensure product consistency. | Implementation of real-time monitoring and modular process systems with integrated purification and recycling loops. dakenchem.comkochmodular.com | Improved scalability, enhanced safety, and consistent product quality. |

| Sustainable Manufacturing | Reduce environmental impact and improve cost-effectiveness. | Use of closed-loop systems, development of biodegradable alternatives, and recycling of chemical intermediates. dakenchem.comkochmodular.com | Minimized waste, lower consumption of raw materials, and improved environmental compliance. |

Exploration of Novel Material Architectures and Functionalities

The true potential of this compound is realized in the advanced materials derived from it. Its bifunctional nature allows it to act as a bridge, creating hybrid organic-inorganic materials with tailored properties.

Upon hydrolysis, the ethoxy groups of this compound convert to reactive silanol (B1196071) (Si-OH) groups. These groups can then undergo polycondensation to form a stable, three-dimensional siloxane (Si-O-Si) network, which serves as the backbone for various novel materials. smolecule.com

Current research is focused on several key architectures:

Mesoporous Organosilicas: By using this compound and its relatives like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) as precursors, scientists can create highly ordered mesoporous materials. researchgate.netusc.edu.au These materials possess hexagonal symmetries and well-defined pore structures. usc.edu.au By co-condensing with other functional silanes, such as those containing amine groups, researchers can create functionalized hybrid materials. researchgate.netusc.edu.au These amine-functionalized organosilicas have potential applications in catalysis, separation, and as adsorbent materials. researchgate.net

Flexible Aerogels: The compound is a critical precursor in the production of ethylene-bridged polymethylsiloxane aerogels. smolecule.com The ethylene (B1197577) bridge provides significant flexibility, while the cross-linked siloxane network creates a highly porous, lightweight structure with very low thermal conductivity, making these materials ideal for advanced insulation applications. smolecule.com

Durable and Hydrophobic Coatings: The siloxane networks formed from this precursor are inherently hydrophobic, repelling water and protecting underlying substrates from moisture and corrosion. smolecule.comgelest.com Dipodal silanes, a class to which this compound's relatives belong, are known to have significantly greater hydrolytic stability than conventional silanes, leading to more durable and long-lasting protective coatings. gelest.com These coatings are used for metals like aluminum and steel and can be designed to be permeable to water vapor, which allows the substrate to "breathe" and prevents deterioration at the coating interface. gelest.com

This table outlines the novel material architectures derived from this compound and similar precursors.

| Material Architecture | Key Precursors | Defining Functionality | Example Application |

|---|---|---|---|

| Ethylene-Bridged Aerogels | This compound smolecule.com | High flexibility, low thermal conductivity, lightweight. smolecule.com | Advanced thermal insulation. |

| Functionalized Mesoporous Organosilicas | 1,2-bis(triethoxysilyl)ethane (BTESE), bis[(3-trimethoxysilyl)propyl]amine (BTMSPA) researchgate.netusc.edu.au | Ordered porous structure, high surface area, tunable surface chemistry (e.g., amine functionalization). usc.edu.au | Catalysis, chemical separation, and adsorption. |

| Hydrophobic Protective Coatings | This compound, other dipodal silanes. smolecule.comgelest.com | Enhanced hydrolytic stability, water repellency, corrosion resistance. gelest.comgelest.com | Protective primers for metals in aerospace and automotive industries. chemimpex.com |

Expanded Applications in Next-Generation Technologies

The unique properties of materials derived from this compound are enabling their use in a growing number of high-technology fields. Its role as a superior coupling agent and a precursor for durable, functional materials is driving innovation across multiple sectors.

Emerging application areas include:

Renewable Energy: Organosilicon materials are integral to meeting the demands of renewable energy generation and storage. gelest.com They are used to create electroactive and dielectric materials for membranes and electrolytes, structural components for advanced composites in wind turbines, and sol-gel anti-reflection coatings for photovoltaic modules. gelest.com

Advanced Adhesives and Composites: As a coupling agent, this compound chemically bridges organic polymers and inorganic fillers. smolecule.com This enhances the mechanical properties and durability of composite materials used in the automotive and aerospace industries, where lightweight, high-strength components are essential. chemimpex.comdakenchem.com

Medical and Dental Devices: The stability and biocompatibility of silane-based materials make them suitable for medical applications. Related dipodal silanes are being explored for use in surgical devices, dental implants, and drug delivery systems. gelest.com In dentistry, they are used to improve the bonding of restorative materials and composites. dakenchem.com

The following table highlights key next-generation applications for materials derived from this compound and related silanes.

| Technology Sector | Specific Application | Function of Silane-Based Material |

|---|---|---|

| Microelectronics | Multilayer printed circuit boards. smolecule.com | Enhances adhesion between layers, improving device reliability. smolecule.comgelest.com |

| Renewable Energy | Photovoltaic modules, fuel cells, wind turbines. gelest.com | Serves as a component in anti-reflection coatings, membranes, and advanced composites. gelest.com |

| Automotive & Aerospace | Lightweight composite materials. dakenchem.com | Acts as a coupling agent to bond organic polymers with inorganic fillers, increasing strength and durability. smolecule.comdakenchem.com |

| Medical & Dental | Dental implants and restorative composites. gelest.comdakenchem.com | Improves adhesion and wear resistance of dental materials. dakenchem.com |

Q & A

Basic: What are the optimal hydrolysis conditions for 1,2-Bis(methyldiethoxysilyl)ethane to ensure controlled silanol formation?

Answer: Hydrolysis is critical for generating silanol groups, which enable covalent bonding in hybrid materials. Controlled hydrolysis requires:

- pH modulation : Neutral to slightly acidic conditions (pH 5–7) minimize rapid condensation, allowing gradual silanol formation .

- Solvent selection : Use ethanol/water mixtures (1:1 v/v) to balance hydrolysis and solubility. Excess water accelerates uncontrolled polymerization .

- Temperature control : Maintain 25–40°C to ensure steady reaction kinetics. Higher temperatures (>60°C) risk premature gelation .

Methodological tip: Monitor hydrolysis progress via FTIR (disappearance of Si–O–Et peaks at ~960 cm⁻¹) or ²⁹Si NMR (shift from –Si–OEt to –Si–OH at δ –50 to –60 ppm) .

Basic: How does the ethylene bridge in this compound influence its structural stability compared to analogs with longer carbon chains?

Answer: The ethylene bridge (C₂) provides:

- Enhanced rigidity : Shorter chain length reduces conformational flexibility, stabilizing the siloxane network during polymerization .

- Balanced hydrophobicity : Methyl groups on silicon atoms confer hydrophobicity, while the ethylene bridge prevents excessive steric hindrance, enabling efficient crosslinking .

Comparison with analogs :

| Compound | Linker Length | Hydrophobicity | Crosslinking Efficiency |

|---|---|---|---|

| 1,3-Bis(methyldiethoxysilyl)propane | C₃ | Moderate | Lower due to flexibility |

| 1,2-Bis(trimethoxysilyl)ethylene | C₂ | Higher | Faster condensation |

Advanced: How can researchers resolve contradictions in reported hydrolysis kinetics of this compound under varying pH conditions?

Answer: Discrepancies arise from differences in:

- Ionic strength : High salt concentrations (e.g., NaCl) accelerate hydrolysis by polarizing Si–O bonds but may destabilize colloidal precursors .

- Catalyst type : Acidic (HCl) vs. basic (NH₃) catalysts yield divergent silanol condensation pathways. For reproducibility, standardize catalysts (e.g., 0.1 M HCl) .

Experimental design :

Conduct kinetic studies using stopped-flow FTIR to track real-time silanol formation.

Compare activation energies (Eₐ) via Arrhenius plots under controlled pH (5, 7, 9).

Validate with small-angle X-ray scattering (SAXS) to correlate kinetics with nanostructure evolution .

Advanced: What methodologies optimize this compound-derived aerogels for tailored pore architectures?

Answer: Aerogel porosity depends on sol-gel parameters:

- Precursor concentration : 5–10 wt% in ethanol yields mesopores (2–50 nm). Higher concentrations (>15 wt%) promote macropores (>50 nm) but reduce surface area .

- Drying method :

- Supercritical CO₂ drying: Preserves nanoscale pores (BET surface area ~600 m²/g).

- Ambient drying: Requires surface modification (e.g., trimethylchlorosilane) to prevent pore collapse .

Data-driven optimization : Use mercury porosimetry and nitrogen adsorption-desorption isotherms to correlate synthesis conditions with pore size distribution .

Basic: What safety protocols are essential when handling this compound due to ethanol release during hydrolysis?

Answer: Hydrolysis releases ethanol, a CNS depressant and potential carcinogen:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit ethanol vapor exposure .

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical goggles resistant to organosilicon compounds .

- Waste disposal : Collect hydrolysis byproducts in sealed containers labeled "flammable/ethanol-contaminated" for incineration .

Advanced: How does this compound compare to BTESE (1,2-Bis(triethoxysilyl)ethane) in membrane fabrication for gas separation?

Answer:

Basic: What spectroscopic techniques confirm the purity of synthesized this compound?

Answer:

- ¹H NMR : Peaks at δ 0.2–0.5 ppm (Si–CH₃), δ 1.2 ppm (CH₂CH₃), δ 3.8 ppm (OCH₂CH₃) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 294.5352 (C₁₂H₃₀O₄Si₂⁺) .

- FTIR : Absence of –OH stretches (3200–3600 cm⁻¹) confirms anhydrous synthesis .

Advanced: How do isotopic substitutions (e.g., deuterated ethanol) affect the hydrolysis mechanism of this compound?

Answer: Deuterated solvents slow hydrolysis kinetics due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.